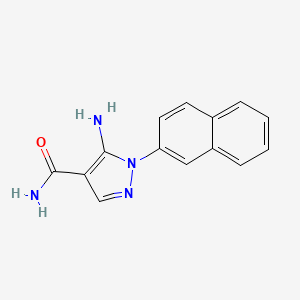

5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

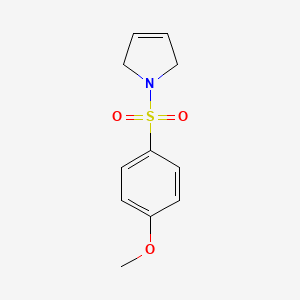

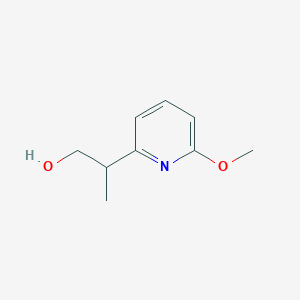

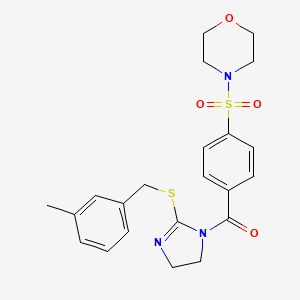

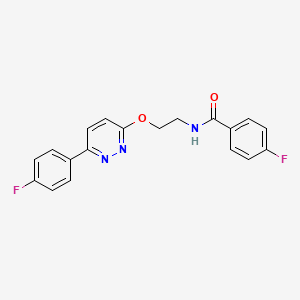

Molecular Structure Analysis

The molecular structure of a compound like “5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide” would be determined by the arrangement of its constituent atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its molecular structure .Chemical Reactions Analysis

The chemical reactions involving “5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide” would depend on its specific structure and the conditions under which the reactions take place. For example, aminonaphthalenesulfonic acids, which may be structurally similar, are known to be useful precursors to dyes .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide” would depend on its specific structure. These properties could include things like melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Antimicrobial Activity

5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide derivatives have shown promise as antimicrobial agents. Specifically, the N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide compound has demonstrated effectiveness against strains of Staphylococcus aureus, including methicillin-sensitive and methicillin-resistant types, with notable Minimum Inhibitory Concentration (MIC) values (Pitucha et al., 2011).

Heterocyclic Synthesis

This compound serves as a building block for the synthesis of various heterocyclic compounds with pharmacological interest. Its chemical reactivity and methods of preparation are crucial in the synthesis of polyfunctionalized heterocyclic compounds (El‐Mekabaty, 2014).

Antitumor Activities

Pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their in vitro antitumor activities against various human cancer cell lines. Their structure-activity relationships have been discussed, indicating potential uses in cancer therapy (Hafez et al., 2013).

Novel Synthesis Routes

New and efficient synthesis routes for related compounds, such as 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, have been developed. These methods allow for more versatile synthesis and could facilitate research and development in pharmaceutical chemistry (Bobko et al., 2012).

Cytotoxicity Studies

Studies on the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted, particularly their effects on Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan et al., 2014).

Inhibition of Plasmodium falciparum

Compounds derived from 1-(2-naphthyl)-1H-pyrazole-5-carboxylamides have been evaluated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, a key enzyme in the life cycle of the malaria-causing organism (Vah et al., 2022).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-amino-1-naphthalen-2-ylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-13-12(14(16)19)8-17-18(13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,15H2,(H2,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCVZVFBWOYEPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C(=C(C=N3)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24840724 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2354130.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2354131.png)

![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)

![(3,3-Difluorocyclobutyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2354136.png)

![[(3S,4R)-1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2354147.png)

![4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2354151.png)